molecular formula C25H32N4O3S B2866440 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898435-29-5

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2866440
CAS RN: 898435-29-5
M. Wt: 468.62
InChI Key: AXGCETLUUUIULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H32N4O3S and its molecular weight is 468.62. The purity is usually 95%.
BenchChem offers high-quality 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized a series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Additionally, some compounds demonstrated potent anticonvulsant activity, highlighting the potential of these derivatives in developing treatments for bacterial infections and epilepsy. The structural elucidation of these compounds was achieved through spectral analysis, including FTIR, 1H-NMR, and mass spectrometry (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthetic Routes and Eco-Friendly Synthesis

Labade, Shinde, and Shingare (2013) described an efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones using 2-morpholinoethanesulfonic acid, which represents a novel and simple route for preparing these derivatives. The use of microwave irradiation technique allowed for shorter reaction times, indicating a methodological advancement in the synthesis of such compounds (Labade, Shinde, & Shingare, 2013). Additionally, Chen et al. (2007) reported the high-yield synthesis of 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water solvent system without additional catalysts, promoting an eco-friendly approach to the synthesis of these compounds (Chen et al., 2007).

Antitumor Agents

Alanazi et al. (2013) designed and synthesized a novel series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one and its derivatives, evaluating them for in vitro antitumor activity. Certain compounds showed selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as templates for developing more potent and selective antitumor agents (Alanazi et al., 2013).

properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c30-23(28-11-5-7-19-6-1-3-9-21(19)28)18-33-24-20-8-2-4-10-22(20)29(25(31)26-24)13-12-27-14-16-32-17-15-27/h1,3,6,9H,2,4-5,7-8,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGCETLUUUIULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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